2-Iodobenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

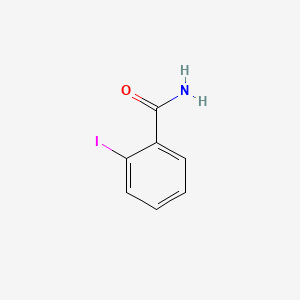

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOYYWCXWUDVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192545 | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3930-83-4 | |

| Record name | 2-Iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3930-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Iodobenzamide CAS number 3930-83-4 properties

An In-depth Technical Guide to 2-Iodobenzamide (CAS 3930-83-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 3930-83-4, is an organic compound featuring an iodine atom and an amide functional group attached to a benzene ring.[1] Its molecular structure consists of a benzene ring substituted at the ortho position with iodine.[1] This compound serves as a crucial building block and intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] The presence of the reactive iodine atom and the hydrogen-bond-donating amide group makes it a versatile precursor for the synthesis of a wide range of pharmaceuticals, agrochemicals, and novel materials.[1][3] Benzamide derivatives, in general, are known to exhibit a wide array of biological activities, and the introduction of a halogen like iodine can significantly modulate a molecule's physicochemical and biological properties.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and safety protocols for this compound.

Physicochemical Properties

This compound typically appears as a white to off-white or light yellow crystalline powder or solid.[1] It is sparingly soluble in water but shows moderate solubility in organic solvents such as ethanol and acetone.[1][2]

| Property | Value | Source(s) |

| CAS Number | 3930-83-4 | [1][5] |

| Molecular Formula | C₇H₆INO | [1][5] |

| Molecular Weight | 247.04 g/mol | [5] |

| Melting Point | 182-186 °C | |

| Boiling Point | 322.5 °C at 760 mmHg | |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility in Water | Sparingly soluble (3 g/L at 25 °C) | [2] |

| IUPAC Name | This compound | |

| InChI Key | YEOYYWCXWUDVCX-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While specific, verified experimental spectra for this compound are not widely published, the following characteristics can be predicted based on its molecular structure. These are intended as a reference for analytical confirmation.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A broad signal corresponding to the two amide (-NH₂) protons. |

| ¹³C NMR | Signals in the aromatic region (approx. 120-140 ppm). A signal for the carbon attached to the iodine atom (C-I) at a higher field (approx. 95 ppm)[6]. A downfield signal for the carbonyl carbon (C=O) (approx. 165-170 ppm)[6]. |

| Infrared (IR) Spectroscopy | - N-H stretching (primary amide): Two bands around 3350 and 3180 cm⁻¹.- C=O stretching (amide I band): Strong absorption around 1660 cm⁻¹.- N-H bending (amide II band): Around 1620 cm⁻¹.- Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.- C-I stretching: In the far-infrared region, typically below 600 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z 247. The spectrum would also show a characteristic fragment for the loss of the amide group (-NH₂). |

Synthesis of this compound

The most common synthetic route to this compound is a two-step process starting from 2-Iodobenzoic acid. The first step involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, followed by amidation.[7][8]

References

A Comprehensive Technical Guide to 2-Iodobenzamide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and reactivity of 2-Iodobenzamide. This versatile compound serves as a crucial building block in organic synthesis and medicinal chemistry, offering a reactive site for various transformations.

Core Physical and Chemical Properties

This compound is a white to off-white solid organic compound.[1] Its core structure consists of a benzene ring substituted with an iodine atom at the 2-position and an amide group at the 1-position.[1] The presence of the iodine atom significantly influences its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆INO | [2] |

| Molecular Weight | 247.03 g/mol | [2] |

| Melting Point | 184 °C | [2][3] |

| Boiling Point | 322.5 °C at 760 mmHg | [3] |

| Predicted Density | 1.897 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 15.46 ± 0.50 | [3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1][3] |

| Purity | >98.0% | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-Iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

This protocol is adapted from the general method for preparing acyl chlorides from carboxylic acids.[4][5]

Materials:

-

2-Iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-Iodobenzoic acid (1.0 equivalent).[5]

-

Carefully add an excess of thionyl chloride (approximately 5 equivalents) to the flask.[4]

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[4]

-

The resulting crude 2-Iodobenzoyl chloride can be used in the next step without further purification.[4]

Step 2: Synthesis of this compound

This protocol is based on the general synthesis of amides from acyl chlorides.

Materials:

-

2-Iodobenzoyl chloride (from Step 1)

-

Ammonia (aqueous solution or gas)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment

Procedure:

-

Dissolve the crude 2-Iodobenzoyl chloride in an anhydrous aprotic solvent in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a slight excess of concentrated aqueous ammonia to the stirred solution. Alternatively, ammonia gas can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate (this compound) has formed, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product remains in solution, quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthetic workflow for this compound.

Reactivity and Applications

This compound is a valuable synthetic intermediate due to the reactivity of both the carbon-iodine bond and the amide group.[6]

Cross-Coupling Reactions

The carbon-iodine bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig amidation.[5][6] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular scaffolds.[5][6] For example, it is used as a precursor for synthesizing indenoisoquinoline derivatives and benzo[d]isothiazol-3(2H)-ones.[6]

Catalytic Applications

Derivatives of this compound have been shown to act as efficient, environmentally benign catalysts for the oxidation of alcohols to their corresponding carbonyl compounds.[7][8] These reactions often utilize Oxone® as a co-oxidant and can be performed at room temperature.[7][8] The catalytic activity stems from the in-situ generation of hypervalent iodine species.[7] Specifically, N-isopropyl-2-iodobenzamide and its derivatives have been studied for this purpose.[7]

Caption: Key reactions involving this compound.

Safety and Handling

This compound should be handled with care. It is advisable to avoid contact with skin, eyes, and clothing, and to prevent ingestion and inhalation.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.[9] It is incompatible with strong oxidizing agents.[9] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. CAS 3930-83-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [stenutz.eu]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3930-83-4 | Benchchem [benchchem.com]

- 7. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Iodoisoquinolinone, a Conformationally Rigid Highly Reactive this compound Catalyst for the Oxidation of Alcohols by Hypervalent Iodine [jstage.jst.go.jp]

- 9. biosynth.com [biosynth.com]

2-Iodobenzamide molecular structure and formula

An In-depth Technical Guide to 2-Iodobenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a benzene ring substituted with an iodine atom and an amide group at the ortho positions.

-

IUPAC Name : this compound[2]

-

CAS Number : 3930-83-4[1]

-

Canonical SMILES : C1=CC=C(C(=C1)C(=O)N)I[2]

-

InChI Key : YEOYYWCXWUDVCX-UHFFFAOYSA-N[2]

Caption: Key structural features and applications of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 247.03 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [1][3][4] |

| Melting Point | 184 °C | [4][5] |

| Boiling Point | 322.5 °C (at 760 mmHg) | [4] |

| Solubility | Sparingly soluble in water (3 g/L at 25 °C) | [1] |

| Purity (Typical) | >98.0% | [3] |

Crystal Structure and Supramolecular Features

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[6][7][8] The crystal structure reveals that the aromatic ring is inclined to the plane of the amide group by 44.37(1)°.[6][7]

The supramolecular assembly is stabilized by a network of intermolecular interactions. Notably, N—H⋯O hydrogen bonds lead to the formation of dimers and tetramers.[6][7][9] These structures are further organized into sheets by C—I⋯π(ring) halogen bonds.[6][7][9]

Caption: Supramolecular assembly of this compound via hydrogen and halogen bonding.

Experimental Protocols

Synthesis of this compound

This compound is synthesized from 2-iodobenzoic acid.[6][7][9] A common and effective method involves a two-step process: the conversion of 2-iodobenzoic acid to the more reactive 2-iodobenzoyl chloride, followed by amidation. The following protocol is based on established methods for analogous amide syntheses.[10][11]

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 2-iodobenzoic acid (1.0 equivalent).

-

Reagent Addition : Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask.

-

Reaction : Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Workup : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-iodobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of this compound (Amidation)

-

Setup : Cool a solution of concentrated aqueous ammonia in a suitable flask using an ice bath.

-

Reagent Addition : Add the crude 2-iodobenzoyl chloride (1.0 equivalent) dropwise to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.

-

Reaction : Allow the mixture to stir for an additional 1-2 hours while warming to room temperature.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the crude product with cold water to remove any ammonium chloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 3930-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and crystallization of 2-Iodobenzamide (C₇H₆INO), a versatile synthetic intermediate crucial in the development of pharmaceutical compounds and functional materials.[1][2] Its significance lies in the dual functionality of the carbon-iodine bond, which serves as a reactive site for numerous cross-coupling reactions, and the amide group, which can direct or participate in various chemical transformations. This guide details established synthetic pathways, experimental protocols, and crystallization techniques, supported by quantitative data for the physical and structural properties of the compound.

I. Synthesis of this compound

The synthesis of this compound can be effectively achieved through several routes. The most common pathways start from 2-Iodobenzoic acid or via a halogen exchange reaction from the corresponding 2-Bromobenzamide.

1. Synthesis from 2-Iodobenzoic Acid

A primary and straightforward method involves the conversion of 2-Iodobenzoic acid into its more reactive acid chloride derivative, followed by amidation.[3][4] 2-Iodobenzoic acid itself is commonly synthesized in university laboratories via a Sandmeyer reaction, involving the diazotization of anthranilic acid.[5]

2. Synthesis via Finkelstein Reaction

An alternative approach is the Finkelstein reaction, which involves a halogen exchange from the more readily available 2-Bromobenzamide. This reaction is typically catalyzed by a copper(I) salt in the presence of an iodide source.[6]

II. Experimental Protocols: Synthesis

Protocol 1: Synthesis from 2-Iodobenzoic Acid (Two-Step Method)

This protocol is based on general procedures for acid chloride formation and subsequent amidation.[4]

-

Step 1: Synthesis of 2-Iodobenzoyl Chloride

-

In a round-bottom flask fitted with a reflux condenser and a gas trap, add 2-Iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) in excess (approx. 5 eq).

-

Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using vacuum distillation to yield crude 2-Iodobenzoyl chloride, which can be used directly in the next step.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 2-Iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or Diethyl Ether) in a flask cooled in an ice bath.

-

Bubble anhydrous ammonia (NH₃) gas through the solution with vigorous stirring, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Continue the addition until the reaction is complete (monitor by TLC).

-

A white precipitate of this compound will form.

-

Filter the solid product, wash it with cold water to remove ammonium chloride, and then with a small amount of cold solvent.

-

Dry the product under vacuum. Further purification can be achieved by crystallization.

-

Protocol 2: Synthesis from 2-Bromobenzamide (Finkelstein Reaction)

This protocol is adapted from a similar reported procedure.[6]

-

To a laboratory autoclave, add 2-Bromobenzamide (1.0 eq), Copper(I) iodide (CuI, 0.1 eq), and Sodium iodide (NaI, 1.1 eq).

-

Flush the autoclave with an inert gas (e.g., Argon) three times.

-

Add 1,4-dioxane as the solvent, followed by a ligand such as N¹,N²-dimethylethane-1,2-diamine (0.2 eq).

-

Seal the autoclave and heat the reaction mixture to 120 °C for 24 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Take up the residue in water and extract three times with Ethyl Acetate (EtOAc).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization.

III. Crystallization of this compound

Purification of the synthesized this compound is critical for obtaining a product with well-defined properties suitable for further use. Recrystallization is the primary method for this purification, aiming to obtain high-purity single crystals.[7][8] The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[7]

References

- 1. Synthesis of this compound Derivatives [lib.buet.ac.bd:8080]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Iodobenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Iodobenzamide

This compound is an organic compound with the molecular formula C₇H₆INO. It is characterized by a benzamide core with an iodine atom substituted at the ortho-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the iodine atom and the amide group influences its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development, affecting formulation, bioavailability, and purification processes.

Qualitative Solubility Profile

General literature describes this compound as a white to off-white solid with "moderate solubility" in organic solvents.[1] The amide functional group allows for hydrogen bonding, which can influence its solubility in polar solvents. However, the presence of the bulky and hydrophobic iodine atom, along with the benzene ring, contributes to its overall lipophilicity. It is expected to exhibit better solubility in polar aprotic solvents compared to nonpolar solvents. The hydroxyl group in related compounds like 2-hydroxy-5-iodobenzamide is noted to enhance solubility in polar solvents, suggesting that this compound itself may have more limited solubility in such solvents.

Quantitative Solubility Data (Surrogate)

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in various organic solvents has not been reported. However, to provide a frame of reference, the following table summarizes the experimentally determined solubility of its parent compound, benzamide , in a range of common organic solvents at different temperatures.

It is crucial to note that the presence of the ortho-iodo substituent in this compound will significantly alter its solubility profile compared to benzamide. The iodine atom increases the molecular weight and van der Waals volume, and its electron-withdrawing nature can affect intermolecular interactions. Therefore, the following data should be considered as an illustrative example and not a direct representation of this compound's solubility.

| Solvent | Temperature (K) | Molar Fraction (x10²) | Solubility ( g/100g solvent) |

| Protic Solvents | |||

| Methanol | 283.15 | 10.35 | 4.08 |

| 298.15 | 15.68 | 6.51 | |

| 313.15 | 23.31 | 10.29 | |

| 323.15 | 30.14 | 13.88 | |

| Ethanol | 283.15 | 5.02 | 1.39 |

| 298.15 | 7.98 | 2.31 | |

| 313.15 | 12.35 | 3.75 | |

| 323.15 | 16.32 | 5.14 | |

| Aprotic Solvents | |||

| Acetone | 283.15 | 9.01 | 1.91 |

| 298.15 | 13.67 | 3.03 | |

| 313.15 | 20.21 | 4.74 | |

| 323.15 | 26.54 | 6.55 | |

| Dichloromethane | Not Available | Not Available | Not Available |

| Chloroform | Not Available | Not Available | Not Available |

| Ethyl Acetate | 283.15 | 2.51 | 0.33 |

| 298.15 | 4.15 | 0.56 | |

| 313.15 | 6.64 | 0.93 | |

| 323.15 | 9.21 | 1.33 | |

| Dimethylformamide | Not Available | Not Available | Not Available |

| Dimethyl Sulfoxide | Not Available | Not Available | Not Available |

Data for benzamide is adapted from the Journal of Chemical & Engineering Data.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a solid in a solvent.[1][2]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The excess solid ensures that the solution reaches saturation.

-

Place the sealed container in a constant-temperature shaker or orbital incubator. Maintain a consistent temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to prevent overestimation of the solubility. Centrifugation followed by sampling of the supernatant is an alternative to filtration.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/L, or molarity (mol/L).

-

High-Performance Liquid Chromatography (HPLC) Method for Solubility Determination

HPLC is a common and accurate technique for quantifying the concentration of a solute in a saturated solution obtained from methods like the shake-flask protocol.[3]

Methodology:

-

Instrument and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reverse-phase column is typically used for aromatic compounds like this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition should be optimized to achieve good peak shape and retention time for this compound.

-

Detection: Monitor the absorbance at the λmax of this compound.

-

Flow Rate and Injection Volume: Typical values are 1.0 mL/min and 10-20 µL, respectively.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Sample Analysis:

-

Prepare the saturated solution of this compound and separate the solid phase as described in the shake-flask method.

-

Dilute the clear supernatant to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for N-Substituted this compound Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of an N-substituted this compound, a common application of the title compound's derivatives. This workflow is based on the synthesis of 2-iodo-N-(naphthalen-1-yl)benzamide.[4]

This diagram outlines the key stages from the initial reaction of an amine with 2-iodobenzoyl chloride (a derivative of this compound) through to the workup and final purification and characterization of the N-substituted product. This type of synthesis is a common application where understanding the solubility of the starting materials and products is crucial for reaction setup and purification.

References

The Dual Facets of 2-Iodobenzamide: A Catalyst in Chemical Synthesis with Potential Scaffolding for PARP Inhibition

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of chemical synthesis and drug discovery, the benzamide structural motif is a cornerstone, featured in a multitude of therapeutic agents. Within this class of compounds, 2-Iodobenzamide emerges not as a direct therapeutic agent itself, but as a versatile catalyst and a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the established catalytic mechanism of this compound in oxidation reactions and delves into the prospective application of its derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.

The Catalytic Prowess of this compound in Alcohol Oxidation

This compound has been identified as a highly effective and environmentally benign catalyst for the oxidation of alcohols to their corresponding carbonyl compounds.[1][2] This transformation is fundamental in organic synthesis, providing access to aldehydes, ketones, and carboxylic acids, which are crucial building blocks for more complex molecules.

Mechanism of Catalytic Action

The catalytic activity of this compound hinges on its ability to be oxidized in situ to a hypervalent iodine species, specifically a pentavalent iodine compound. This process is typically achieved using a co-oxidant, with Oxone® (potassium peroxymonosulfate) being a commonly employed reagent.[1][3] The catalytic cycle can be summarized in the following key steps:

-

Activation: this compound (a trivalent iodine species) is oxidized by the co-oxidant to a pentavalent iodine species.

-

Oxidation of Alcohol: The activated pentavalent iodine species then oxidizes the alcohol substrate to a carbonyl compound (aldehyde or ketone). During this step, the iodine is reduced back to a trivalent state.

-

Further Oxidation (for primary alcohols): In the case of primary alcohols, the initially formed aldehyde can be further oxidized to a carboxylic acid.[2]

-

Catalyst Regeneration: The resulting trivalent iodine species is then re-oxidized by the co-oxidant, thus regenerating the active pentavalent catalyst and completing the catalytic cycle.[1]

This mechanism avoids the need for stoichiometric amounts of often toxic and unstable hypervalent iodine reagents, making the process more practical and environmentally friendly.[3]

Quantitative Data on Catalytic Oxidation

The efficiency of this compound and its derivatives as oxidation catalysts has been demonstrated in various studies. The table below summarizes representative quantitative data from the literature, showcasing reaction yields for different alcohol substrates under specific conditions.

| Substrate (Alcohol) | Catalyst | Co-oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzhydrol | N-isopropyl-2-iodobenzamide | Oxone® | Acetonitrile/Water | Room Temp | 1 | 99 | [1] |

| 1-Phenylethanol | N-isopropyl-2-iodobenzamide | Oxone® | Acetonitrile/Water | Room Temp | 1 | 98 | [1] |

| Cinnamyl alcohol | N-isopropyl-2-iodobenzamide | Oxone® | Acetonitrile/Water | Room Temp | 1 | 95 (acid) | [1] |

| 1-Octanol | 2-Iodo-N-isopropyl-5-methoxybenzamide | Oxone® | Acetonitrile/Water | Room Temp | 24 | 85 (acid) | [1] |

| Cyclohexanol | N-isopropyl-2-iodobenzamide | Oxone® | Acetonitrile/Water | Room Temp | 24 | 80 | [1] |

| Benzyl alcohol | This compound | Oxone® | Nitromethane/Water | Room Temp | 24 | 95 (acid) | [2] |

Experimental Protocol: General Procedure for Alcohol Oxidation

The following is a representative experimental protocol for the oxidation of an alcohol using a this compound catalyst, based on procedures described in the literature.[1]

Materials:

-

Alcohol substrate (1.0 mmol)

-

This compound catalyst (e.g., N-isopropyl-2-iodobenzamide, 0.1 mmol, 10 mol%)

-

Oxone® (2.5 mmol)

-

Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (1.0 mmol)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a stirred solution of the alcohol (1.0 mmol) and the this compound catalyst (0.1 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 5 mL), add tetrabutylammonium hydrogen sulfate (1.0 mmol).

-

To this mixture, add Oxone® (2.5 mmol) portion-wise over 10 minutes at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbonyl compound.

This compound Derivatives as Potential PARP Inhibitors

While this compound itself is not a direct inhibitor of PARP, its structural framework is a key component of more complex molecules that are being investigated for this purpose.[4] PARP enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand DNA breaks.[5]

The Principle of Synthetic Lethality

The therapeutic strategy behind PARP inhibition is rooted in the concept of "synthetic lethality." In cancer cells that have pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes (which are crucial for homologous recombination, a major pathway for double-strand break repair), the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage that cannot be effectively repaired. This overwhelming genomic instability ultimately triggers cell death.[6] Normal cells, with their intact DNA repair machinery, are less affected by PARP inhibition.

Structural Rationale for this compound Derivatives

The structural similarity of certain N-aryl-2-iodobenzamide derivatives to known benzamide-based PARP inhibitors provides a strong rationale for their investigation as potential therapeutic agents.[4] The benzamide moiety is a common feature in many PARP inhibitors, as it can mimic the nicotinamide portion of the NAD+ cofactor, thereby competitively inhibiting the enzyme.[7] The iodine atom and the N-aryl substitution on the this compound scaffold offer opportunities for medicinal chemists to fine-tune the compound's properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

Experimental Protocol: In Vitro PARP Inhibition Assay

The following is a generalized protocol for an in vitro assay to screen for the PARP inhibitory activity of this compound derivatives, based on commercially available assay kits and published methodologies.[4]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated microplate

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer

-

Wash buffer

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coat a 96-well microplate with histones and wash to remove unbound histones.

-

Add activated DNA to the wells to activate the PARP enzyme.

-

Add varying concentrations of the test compounds (or positive/negative controls) to the wells.

-

Add the PARP1 enzyme to each well.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARP-catalyzed biotinylation of histones.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated histones.

-

Wash the plate to remove unbound Streptavidin-HRP.

-

Add TMB substrate and incubate until a color develops.

-

Add the stop solution to terminate the reaction.

-

Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the PARP activity.

-

Calculate the IC₅₀ values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound stands as a molecule of significant interest in chemical research. Its established role as a recyclable, environmentally benign catalyst for alcohol oxidation provides a valuable tool for synthetic chemists. Furthermore, the this compound scaffold presents a promising starting point for the design and synthesis of novel PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. The dual utility of this compound underscores the continuous evolution of our understanding and application of fundamental chemical structures in both industrial and therapeutic contexts. Further research into the synthesis and biological evaluation of diverse this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-evaluating strategies of cancer treatment based on a novel class of H4-dependent PARP-1 inhibitors | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

A Comprehensive Technical Review of 2-Iodobenzamide and Its Derivatives

This technical guide provides an in-depth review of 2-iodobenzamide and its derivatives, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and diverse biological activities of these compounds, with a focus on their potential as therapeutic agents.

Physicochemical Properties of this compound

This compound is an organic compound featuring an iodine atom and an amide group attached to a benzene ring.[1] This substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry.[1] The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution and cross-coupling reactions, while the amide group allows for hydrogen bond formation, influencing its physical and biological characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3930-83-4 | [2] |

| Molecular Formula | C₇H₆INO | [1][3] |

| Molecular Weight | 247.04 g/mol | [2] |

| Melting Point | 184°C | [2][4] |

| Boiling Point | 322.5°C at 760 mmHg | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | >98.0% | [5] |

| InChI Key | YEOYYWCXWUDVCX-UHFFFAOYSA-N | [2][4] |

| SMILES | NC(=O)c1ccccc1I | [4] |

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has been a subject of interest for organic and medicinal chemists due to their potential applications.[6] Various methods have been developed, including conventional and microwave-assisted approaches, as well as palladium- and copper-catalyzed reactions.

A convenient method for synthesizing N-substituted this compound derivatives involves the reaction of 2,6-diiodo-4-substituted anilines and 2-iodo-4-substituted anilines with acid chlorides.[6] This can be achieved with or without a palladium catalyst.[6] For instance, the palladium-catalyzed cross-coupling reaction is carried out in the presence of (Ph₃P)₂PdCl₂ in acetonitrile under a nitrogen atmosphere.[6]

Copper-catalyzed tandem reactions have also proven to be an efficient approach for synthesizing complex heterocyclic structures from this compound derivatives.[7][8][9] This methodology allows for the formation of benzo-fused pyridoindolone derivatives in high yields under mild conditions.[7][8][9]

Experimental Protocol: General Synthesis of N-substituted 2-Iodobenzamides via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the synthesis of N-(2-iodo-4-substituted phenyl)-p-substituted benzamides.

Materials:

-

2-iodo-4-substituted aniline

-

Substituted acid chloride

-

(Ph₃P)₂PdCl₂ (bis(triphenylphosphine)palladium(II) dichloride)

-

Acetonitrile (MeCN)

-

Nitrogen gas

Procedure:

-

In a reaction flask, dissolve the 2-iodo-4-substituted aniline in acetonitrile.

-

Add the substituted acid chloride to the solution.

-

Add a catalytic amount of (Ph₃P)₂PdCl₂ to the reaction mixture.

-

Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product using an appropriate organic solvent.

-

Purify the crude product by column chromatography to obtain the desired N-(2-iodo-4-substituted phenyl)-p-substituted benzamide.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

Antimicrobial Activity

Halogenated organic molecules, including benzamide derivatives, have shown significant antimicrobial effects.[10] The introduction of halogen atoms, particularly iodine, can enhance the biological activity against microbial pathogens.[10]

Structurally related compounds like salicylanilides have shown activity against various pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus fumigatus, and Mycobacterium tuberculosis.[11] For 2-hydroxy-5-iodobenzamide, the position of the halogen substituent significantly affects its biological activity.[11]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 5a | Bacillus subtilis | 25 | 6.25 | [12] |

| 5a | Escherichia coli | 31 | 3.12 | [12] |

| 6b | Escherichia coli | 24 | 3.12 | [12] |

| 6c | Bacillus subtilis | 24 | 6.25 | [12] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

-

Standardized microbial suspension (e.g., 0.5 McFarland standard)

-

Agar plates

-

Sterile cork borer

-

Test compound solution (e.g., in DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent, e.g., DMSO)

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]

-

Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.[10]

-

Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[10] Include wells for the positive and negative controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[13] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.[13] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to cell death through a concept known as synthetic lethality.[13][14] While inhibiting either PARP or having a BRCA mutation alone is not lethal, the combination results in significant genomic instability and apoptosis.[13]

PARP inhibitors have been approved for treating cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[14][15] However, resistance to PARP inhibitors is a significant clinical challenge.[13] Some benzamide derivatives, such as 3-aminobenzamide, are known PARP inhibitors.[16] The this compound scaffold can be explored for the development of novel and more potent PARP inhibitors.

The o-aminobenzamide scaffold, present in some this compound derivatives, is a known zinc-binding group found in several histone deacetylase (HDAC) inhibitors.[17] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[17] Therefore, 2-amino-3,5-diiodobenzamide and related structures could serve as starting points for the development of novel HDAC inhibitors.[17]

Novel fluorobenzamidine derivatives have demonstrated antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] These compounds were shown to down-regulate the expression of CDK1 and HER2, and up-regulate p53, p21, ESR-α, and CAS3, leading to reduced tumor incidence and increased survival.[18]

Future Directions

The versatile scaffold of this compound and its derivatives presents numerous opportunities for further research and development.

-

Medicinal Chemistry: The development of new derivatives could lead to more potent and selective inhibitors of PARP and HDAC, potentially overcoming existing drug resistance mechanisms.

-

Antimicrobial Agents: Further investigation into the structure-activity relationships of these compounds could yield novel antibiotics to combat drug-resistant pathogens.

-

Materials Science: The presence of iodine makes these compounds suitable for applications in materials science, such as in the development of polymers or organic light-emitting diodes (OLEDs).[19]

References

- 1. CAS 3930-83-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 3930-83-4 [sigmaaldrich.com]

- 3. This compound | C7H6INO | CID 77529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound | 3930-83-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Synthesis of this compound Derivatives [lib.buet.ac.bd:8080]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Benzopyridoindolone Derivatives via a One-Pot Copper Catalyzed Tandem Reaction of this compound Derivatives and 2-Iodobenzylcyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 2-Hydroxy-5-iodobenzamide (18179-40-3) for sale [vulcanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 15. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mcgill.ca [mcgill.ca]

- 17. benchchem.com [benchchem.com]

- 18. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Hydroxy-3-iodobenzamide | 1106305-67-2 | Benchchem [benchchem.com]

In-Depth Technical Guide to the Biological Activities of Aromatic Amides: A Focus on 2-Iodobenzamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatic amides are a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents. Their inherent biological activities and synthetic tractability make them a continuing focus of drug discovery and development. This technical guide delves into the biological activities of aromatic amides, with a specific emphasis on 2-Iodobenzamide and its derivatives. While this compound is predominantly recognized as a versatile synthetic intermediate, this document explores the known biological effects of its structural analogs and the broader class of aromatic amides, covering anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a discussion of structure-activity relationships to inform future drug design.

Introduction: The Significance of Aromatic Amides in Drug Discovery

The amide bond is a fundamental functional group in countless biologically active molecules, including peptides, proteins, and a significant portion of small-molecule drugs. Aromatic amides, in particular, offer a rigid scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of substituents, such as halogens, onto the aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound, a simple yet reactive aromatic amide, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its biological activities, while not extensively documented in isolation, can be inferred and contextualized by examining its derivatives and structurally related compounds. This guide will synthesize the available information to provide a comprehensive overview for researchers in the field.

Biological Activities of Aromatic Amides

The biological activities of aromatic amides are diverse and potent, with significant research focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of aromatic amide derivatives against various cancer cell lines. The mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Structure-Activity Relationships (SAR) in Anticancer Benzamides:

The anticancer activity of benzamide derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, in particular, has been shown to enhance cytotoxic effects. This is likely due to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic halogen and a molecule's nucleophilic sites, thereby improving binding affinity to target proteins.[1]

A structure-activity relationship study of bis-benzamides revealed that a nitro group at the N-terminus was crucial for their inhibitory activity against prostate cancer cells.[2][3] Modifications to other parts of the molecule, such as the C-terminus and side chains, also played a significant role in modulating the antiproliferative activity.[2][3]

Quantitative Data on Anticancer Activity of Aromatic Amide Derivatives:

The following table summarizes the in vitro cytotoxic activity of various aromatic amide derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-benzamide 14d | LNCaP (Prostate Cancer) | 0.016 | [2][3] |

| Halogenated Benzothiadiazine Derivative | Triple-Negative Breast Cancer | 2.93 ± 0.07 | [4] |

| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide | A549 (Lung Cancer) | Varies with substitution | [5] |

| Triarylethylene Analogue 33 | MCF-7 (Breast Cancer) | Lower than Tamoxifen | [5] |

| Triarylethylene Analogue 33 | MDA-MB-231 (Breast Cancer) | Lower than Tamoxifen | [5] |

Antimicrobial Activity

Aromatic amides have also emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] The rise of multidrug-resistant pathogens has spurred the investigation of novel antimicrobial scaffolds, and benzamide derivatives have shown potential in this area.[6]

Mechanisms of Antimicrobial Action:

The antimicrobial efficacy of N-benzamide derivatives can be attributed to their interference with essential cellular processes in microorganisms. One prominent mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, which is critical for bacterial cell division.[8] By disrupting the formation of the Z-ring, these compounds prevent bacterial proliferation.[8]

Quantitative Data on Antimicrobial Activity of Benzamide Derivatives:

The antimicrobial efficacy of benzamide derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzamide Derivative 5a | B. subtilis | 6.25 | [7] |

| Benzamide Derivative 5a | E. coli | 3.12 | [7] |

| Benzamide Derivative 6b | E. coli | 3.12 | [7] |

| Benzamide Derivative 6c | B. subtilis | 6.25 | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of aromatic amides.

In Vitro Cytotoxicity Assays

These assays are fundamental in the initial screening of compounds for their potential to cause cell damage or death.[9]

3.1.1. MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[9]

-

Principle: Living cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add the compound dilutions to the wells. Include untreated cells as a negative control and a vehicle control.[9]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value can then be determined from a dose-response curve.

-

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[10]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

-

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

-

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[9]

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.[10]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.[10]

-

Antimicrobial Susceptibility Testing

3.2.1. Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[11][12][13]

-

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[13]

-

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in a suitable broth medium in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[13] This corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.[13] Dilute this suspension to the final test concentration (e.g., 5 x 10^5 CFU/mL).[8]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[13]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[12]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[12][13]

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-defined in the literature, the general mechanisms of action for anticancer and antimicrobial aromatic amides can be represented.

Anticancer Mechanism of Action Workflow

Caption: General workflow of an aromatic amide's anticancer activity.

Antimicrobial Assay Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Aromatic amides, including the versatile synthetic intermediate this compound, represent a rich source of biologically active compounds with significant potential in drug discovery. While direct biological data for this compound is limited, the extensive research on its derivatives and related structures highlights promising avenues for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide underscore the importance of substituent effects, particularly halogenation, in enhancing biological potency.

Future research should focus on a more systematic evaluation of the biological activities of this compound and its simple derivatives to establish a baseline understanding of its pharmacological profile. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, enabling researchers to further explore the therapeutic potential of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Ascendant Role of 2-Iodobenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: December 14, 2025

Abstract

2-Iodobenzamide has emerged as a versatile and highly valuable scaffold in the field of medicinal chemistry. Its unique structural and reactive properties make it an ideal starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the core applications of this compound, with a particular focus on its role in the development of enzyme inhibitors and receptor imaging agents. This document details quantitative data on the biological activity of its derivatives, comprehensive experimental protocols for their synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction: The Versatility of the this compound Scaffold

This compound, a seemingly simple molecule, is a powerful building block in organic synthesis and medicinal chemistry.[1] The presence of the iodine atom at the ortho position to the amide group confers unique reactivity, making it a prime substrate for a variety of cross-coupling reactions. This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures.[2] Consequently, this compound serves as a key precursor for the synthesis of heterocyclic compounds, including indenoisoquinolines and benzo[d]isothiazol-3(2H)-ones.[2] Its derivatives have shown significant promise in several therapeutic and diagnostic areas, which will be the focus of this guide.

Applications in Enzyme Inhibition

The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors. The addition of an iodine atom can enhance potency and selectivity through specific halogen bonding interactions with the target protein.[3] Derivatives of this compound have been successfully explored as inhibitors of several key enzyme families, including Poly (ADP-ribose) Polymerase (PARP) and Sirtuins.

PARP Inhibition

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are crucial for DNA repair.[3] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[4] The benzamide scaffold is a common feature of many PARP inhibitors, and derivatives of this compound have been investigated for this purpose.[5]

| Compound ID | Target | IC50 | Cell Line | Reference |

| Olaparib (Reference) | PARP1 | 34 nM | - | [6] |

| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Lead Compound 1) | PARP-1 | 434 nM | - | [7] |

| Tetrazolyl analogue of Lead 1 (Compound 51) | PARP-1 | 35 nM | - | [7] |

| Carboxyl analogue of Lead 1 (Compound 60) | PARP-1 | 68 nM | - | [7] |

| Compound 81 | PARP-1 / PARP-2 | 30 nM / 2 nM | BRCA1-deficient cells | [7] |

| P8-D6 + Olaparib (10 µM) | - | IC50 of P8-D6 reduced from 151.9 nM to 32.82 nM | OvCar8 | [8] |

| P8-D6 + Olaparib (10 µM) | - | IC50 of P8-D6 reduced from 55.9 nM to 0.33 nM | A2780 | [8] |

This protocol is adapted from commercially available PARP assay kits and can be used to evaluate this compound derivatives.[5]

Materials:

-

96-well plates coated with histone proteins

-

PARP-HSA Enzyme

-

Activated DNA

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control (e.g., Olaparib)

-

Negative control (vehicle, e.g., DMSO)

-

Biotinylated NAD+

-

Streptavidin-HRP

-

Colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., dilute sulfuric acid)

-

Microplate reader

Procedure:

-

Plate Preparation: Wash the histone-coated 96-well plate with a suitable buffer (e.g., PBS).

-

Reaction Setup: Add the following to each well:

-

PARP-HSA Enzyme

-

Activated DNA

-

Test compound at various concentrations

-

Positive and negative controls

-

-

Reaction Initiation: Add biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the colorimetric HRP substrate.

-

-

Stop Reaction: Add the stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Simplified PARP-1 Signaling Pathway in DNA Repair.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression and metabolism. The modulation of sirtuin activity is a promising therapeutic strategy for a range of diseases.[1]

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| 17k | SIRT2 | 0.60 | >150-fold vs SIRT1/3 | [1] |

| AK-1 | SIRT2 | 12.5 | Selective for SIRT2 over SIRT1/3 | [1] |

| AK-7 | SIRT2 | 15.5 | Selective for SIRT2 over SIRT1/3 | [1] |

| 9 | SIRT2 | More potent than compound 1 | High degree of selectivity vs SIRT1/3 | [9] |

| 16 | SIRT2 | More potent than compound 1 | High degree of selectivity vs SIRT1/3 | [9] |

| 18 | SIRT2 | More potent than compound 1 | High degree of selectivity vs SIRT1/3 | [9] |

This protocol is adapted from established methodologies for evaluating sirtuin inhibitors.[1]

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)

-

Nicotinamide adenine dinucleotide (NAD+)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing trypsin and nicotinamidase)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

384-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, add in order:

-

Assay buffer

-

Test compound or DMSO (for control)

-

Recombinant SIRT2 enzyme

-

Fluorogenic peptide substrate

-

-

Reaction Initiation: Add NAD+ to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Add the developer solution to each well to stop the SIRT2 reaction and release the fluorophore.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Data Acquisition: Measure fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Sirtuin-mediated deacetylation of a substrate protein.

Applications in Receptor Imaging

Radioiodinated benzamides are powerful tools for in vivo imaging of biological targets using Single Photon Emission Computed Tomography (SPECT). The ability to incorporate radioactive iodine isotopes into the benzamide scaffold allows for the non-invasive visualization and quantification of receptors in the body.

Dopamine D2 Receptor Imaging

One of the most significant applications of iodinated benzamides is in the imaging of dopamine D2 receptors in the brain.[3] The SPECT agent [123I]IBZM ((S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide) is a well-established radioligand for this purpose.[10] Derivatives of this compound have been synthesized and evaluated to develop novel and improved dopamine D2 receptor imaging agents.

| Compound | Parameter | Value | Tissue | Reference |

| [125I]IBF (21) | Kd | 0.106 ± 0.015 nM | Rat striatum | [10] |

| [123I]IBZM | Kd | 0.28 nM | Rat striatum | [11] |

| [123I]IBZM | Kd | 0.49 nM | Human putamen and caudate nucleus | [11] |

The following is a general two-step procedure for the synthesis of N-substituted this compound derivatives.

Step 1: Activation of 2-Iodobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser, add 2-iodobenzoic acid.

-

Add an excess of thionyl chloride.

-

Gently reflux the mixture until the reaction is complete.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride.

Step 2: Amide Bond Formation

-

Dissolve the desired amine and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) in a separate flask and cool in an ice bath.

-

Dissolve the crude 2-iodobenzoyl chloride from Step 1 in the same solvent.

-

Add the 2-iodobenzoyl chloride solution dropwise to the cooled amine solution with stirring.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the desired 2-iodo-N-substituted benzamide derivative.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Conclusion

This compound is a foundational scaffold in medicinal chemistry with broad and significant applications. Its utility as a precursor for potent enzyme inhibitors, particularly for PARP and sirtuins, highlights its importance in the development of novel cancer therapeutics. Furthermore, its role in the synthesis of high-affinity radioligands for dopamine D2 receptors underscores its value in neuroimaging and diagnostics. The synthetic accessibility of this compound derivatives, coupled with their diverse biological activities, ensures that this versatile molecule will continue to be a subject of intense research and a source of new therapeutic and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. The Effects of Iodinated Radiographic Contrast Media on Multidrug-resistant K562/Dox Cells: Mitochondria Impairment and P-glycoprotein Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]